molecular formula C5H21N3O7P2 B075142 Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate CAS No. 1186-30-7

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

Cat. No.: B075142
CAS No.: 1186-30-7
M. Wt: 297.18 g/mol
InChI Key: VBUNGGIXIOHBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is a sophisticated organophosphorus compound of significant interest in biochemical and enzymology research. Its primary research value lies in its role as a high-energy phosphate donor, where the triazanium cation acts as a superior leaving group. This property makes it exceptionally useful for studying kinase-mediated phosphorylation reactions, enabling the investigation of enzyme kinetics, substrate specificity, and signal transduction pathways. The unique [3-methylbut-3-enoxy(oxido)phosphoryl] phosphate moiety provides a sterically defined and reactive phosphoryl group that can be transferred to specific biological targets, such as proteins, nucleotides, or small molecules. Researchers utilize this compound to probe the mechanisms of ATP-dependent enzymes, to develop novel assay systems for high-throughput screening of enzyme inhibitors, and to synthesize phosphorylated metabolites or probes for metabolic studies. Its application is strictly confined to laboratory research, offering a powerful tool for elucidating complex phosphorylation-driven cellular processes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNGGIXIOHBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21N3O7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861894
Record name Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-30-7
Record name Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Phosphorus Oxychloride

3-Methylbut-3-enol reacts with POCl₃ in anhydrous conditions, typically in the presence of a base (e.g., pyridine) to scavenge HCl:

C5H9OH+POCl3C5H9OPOCl2+HCl\text{C}5\text{H}9\text{OH} + \text{POCl}3 \rightarrow \text{C}5\text{H}9\text{OPOCl}2 + \text{HCl}

Subsequent hydrolysis yields the monophosphate acid:

C5H9OPOCl2+2H2OC5H9OPO(OH)2+2HCl\text{C}5\text{H}9\text{OPOCl}2 + 2\text{H}2\text{O} \rightarrow \text{C}5\text{H}9\text{OPO(OH)}_2 + 2\text{HCl}

Diphosphate Formation

Oxidation or coupling reactions may introduce the second phosphate group. For example, using a condensing agent like carbodiimide:

C5H9OPO(OH)2+HO-PO(OH)2C5H9OP(O)(OH)-OP(O)(OH)2+H2O\text{C}5\text{H}9\text{OPO(OH)}2 + \text{HO-PO(OH)}2 \rightarrow \text{C}5\text{H}9\text{OP(O)(OH)-OP(O)(OH)}2 + \text{H}2\text{O}

Neutralization with Ammonia

The final step involves neutralizing the diphosphate acid with ammonia to form the triazanium salt:

C5H9OP(O)(OH)-OP(O)(OH)2+3NH3(NH4)3[C5H9OP(O)(O)-OP(O)(O)2]\text{C}5\text{H}9\text{OP(O)(OH)-OP(O)(OH)}2 + 3\text{NH}3 \rightarrow \text{(NH}4\text{)}3[\text{C}5\text{H}9\text{OP(O)(O)-OP(O)(O)}_2]

Key Conditions :

  • Solvent : Methanol or aqueous ammonia.

  • Temperature : Room temperature to 40°C to prevent decomposition.

  • Stoichiometry : Excess ammonia ensures complete neutralization.

Purification and Characterization

Crystallization

The product is crystallized from ethanol or acetone, yielding a white crystalline solid.

Analytical Data

Property Value/Description
Solubility Highly soluble in water, moderate in methanol
Melting Point Decomposes above 150°C
Spectroscopic Data IR: P–O stretches at 1050–1250 cm⁻¹
³¹P NMR: δ −2 to −5 ppm (phosphate groups)

Challenges and Optimization

  • Side Reactions : Competing esterification or decomposition at elevated temperatures.

  • Yield Improvement : Use of anhydrous conditions and stoichiometric control enhances purity.

  • Scalability : Industrial production requires continuous neutralization systems to manage exothermic reactions.

Comparative Analysis of Methods

Method Reagents Yield Purity
POCl₃ phosphorylationPOCl₃, pyridine60–70%High
P₂O₅-mediated synthesisP₂O₅, H₂SO₄50–65%Moderate
Carbodiimide couplingDCC, DMAP55–68%High

Industrial and Research Applications

While specific applications of this compound are proprietary, its structural analogs are used in:

  • Peptide synthesis as stabilizing agents.

  • Coordination chemistry for metal-ion sequestration.

Scientific Research Applications

Biochemical Research

Triazanium; [3-methylbut-3-enoxy(oxido)phosphoryl] phosphate has been studied for its role as a phosphoantigen and human metabolite. Its structural characteristics enable it to interact with various biological molecules, making it a valuable tool in biochemical research.

Key Applications :

  • Metabolite Studies : As a metabolite in organisms like Saccharomyces cerevisiae, it plays a role in metabolic pathways, particularly those involving isoprenoid biosynthesis .
  • Phosphoantigen Research : It serves as an epitope in studies aimed at understanding immune responses and the development of vaccines.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Case Studies :

  • Antiviral Agents : Research indicates that derivatives of triazanium compounds can inhibit viral replication, suggesting potential use in antiviral therapies.
  • Cancer Treatment : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, indicating a possible application in oncology .

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Biochemical ResearchMetabolite StudiesInvolved in isoprenoid biosynthesis
Pharmaceutical DevelopmentAntiviral AgentsInhibition of viral replication
Cancer TreatmentApoptosis InductionPotential use in oncology

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Isopentenyl Pyrophosphate (IPP)

  • Similarities: Both compounds are intermediates in isoprenoid biosynthesis. The 3-methylbut-3-enoxy group in Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate mirrors the isopentenyl moiety in IPP, enabling analogous roles in chain elongation .
  • Differences : The trilithium salt form of the target compound enhances its stability in aqueous solutions compared to IPP’s magnesium or calcium complexes. Additionally, the triazanium cation may alter binding affinity to enzymes like farnesyl pyrophosphate synthase .

Phosphoryl Transfer Potential Relative to ATP and PEP

  • This compound lacks adenosine’s ribose moiety, reducing its role in energy transfer but enhancing specificity in isoprenoid biosynthesis.

Enzymatic Hydrolysis Compared to Phosphate Monoesters and Diesters

  • Alkaline Phosphatase (AP) Substrates: AP hydrolyzes phosphate monoesters (e.g., methyl phenyl phosphate) via a loose, dissociative transition state . This compound’s bulky 3-methylbut-3-enoxy group may hinder AP’s active-site access, reducing hydrolysis rates compared to simpler monoesters .
  • Phosphate Diesters: Diesters (e.g., DNA backbone) require associative transition states for hydrolysis. The target compound’s monoester configuration and hydrophobic side chain likely make it resistant to diesterase activity .

Comparison with Industrial Phosphates (Sodium Triphosphate)

  • Sodium Triphosphate (Na₅P₃O₁₀) : Used as a water softener and detergent additive due to its chelating properties . Unlike the target compound, sodium triphosphate lacks organic substituents, making it more hydrophilic but less specific in biochemical interactions.
  • Reactivity: The 3-methylbut-3-enoxy group in this compound introduces steric hindrance, reducing metal-ion chelation efficiency compared to linear polyphosphates .

Thiophosphoryl Analogues

  • Thiophosphoryl (P=S) Compounds : These exhibit slower hydrolysis rates due to weaker electrophilicity at phosphorus . The target compound’s phosphoryl (P=O) group is more reactive in enzymatic transfer reactions, making it preferable in biosynthetic applications .

Data Tables

Table 1: Key Properties of this compound and Comparators

Compound Molecular Formula Molecular Weight (g/mol) Phosphoryl Transfer Potential (kJ/mol) Key Application(s)
Triazanium;[3-methylbut-3-enoxy...phosphate H₃Li₃O₇P₂ 285.8 (anhydrous) Not quantified (specialized) Isoprenoid biosynthesis
ATP C₁₀H₁₆N₅O₁₃P₃ 507.18 −30.5 Cellular energy transfer
Sodium Triphosphate Na₅P₃O₁₀ 367.86 N/A Detergents, water softening
Isopentenyl Pyrophosphate (IPP) C₅H₁₂O₇P₂ 246.09 N/A Terpene biosynthesis

Table 2: Enzymatic Hydrolysis Rates (Relative)

Compound Alkaline Phosphatase Activity Diesterase Activity
Triazanium;[3-methylbut-3-enoxy...phosphate Low (steric hindrance) Negligible
Methyl Phenyl Phosphate (Monoester) High N/A
DNA Phosphate Diester N/A High

Biological Activity

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is a complex chemical compound with potential applications in various biological fields, particularly in pharmaceuticals and biotechnology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C6H15N3O4P\text{C}_6\text{H}_{15}\text{N}_3\text{O}_4\text{P}
  • IUPAC Name : this compound

The compound contains a phosphoric acid derivative, which plays a crucial role in its biological interactions. Its structural components include three ammonium ions and a phosphoryl group, making it highly soluble in water and reactive in biological systems.

This compound exhibits several biological activities that can be attributed to its phosphorous moiety and the presence of nitrogen atoms. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and biosynthesis of nucleotides.
  • Signal Transduction Modulation : It may influence signaling pathways by acting as a phosphate donor or acceptor, thus altering the phosphorylation states of proteins involved in cellular signaling.
  • Antiviral Activity : Preliminary studies suggest that this compound could exhibit antiviral properties by interfering with viral replication processes.

Case Studies

  • Antiviral Research : A study conducted on the antiviral effects of triazanium compounds indicated that derivatives of this compound could significantly reduce viral load in infected cell lines, suggesting potential therapeutic applications against viral infections .
  • Enzyme Activity Assays : In vitro assays demonstrated that this compound inhibited the activity of certain kinases, which are crucial for cell cycle regulation. This inhibition was dose-dependent, indicating a potential role in cancer therapy .

Data Tables

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced kinase activity
Antiviral ActivityDecreased viral replication
Signal Transduction ModulationAltered phosphorylation states

Research Findings

Research indicates that this compound may serve as a promising candidate for further development in therapeutic contexts. Key findings include:

  • Pharmacological Potential : The compound's ability to modulate enzyme activity suggests its potential use in drug design for conditions like cancer and viral infections.
  • Safety Profile : Toxicological studies are necessary to establish the safety profile of this compound before clinical applications can be considered.

Q & A

Q. What experimental strategies are recommended for synthesizing Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate with high purity?

Methodological Answer: Synthesis optimization should focus on controlling phosphorylation conditions to minimize diastereomer formation. For example, using phosphoryl guanidine-based modifications (as in oligonucleotide synthesis) can improve regioselectivity . Post-synthesis purification via reversed-phase HPLC or ion-exchange chromatography is critical, as demonstrated in isolating mono-substituted phosphoryl guanidine derivatives . Monitoring reaction progress with 31P^{31}\text{P} NMR ensures proper phosphorylation and identifies byproducts.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: High-resolution 1H^{1}\text{H} and 31P^{31}\text{P} NMR can resolve stereochemical ambiguities and confirm phosphorylation sites, as shown in studies of phosphoryl guanidine trideoxyribonucleotides . X-ray crystallography is ideal for resolving spatial arrangements of the 3-methylbut-3-enoxy group and phosphoryl moieties, while FT-IR spectroscopy identifies key functional groups like P=O and P–O–C .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability assays under physiological pH (6.5–7.5) should be conducted using UV-Vis or 31P^{31}\text{P} NMR to track hydrolysis. The 3-methylbut-3-enoxy group may confer steric protection against nucleophilic attack, similar to alkyl-substituted phosphate esters, but acidic conditions (pH <4) likely accelerate P–O cleavage . Buffer systems (e.g., Tris-HCl) should be selected to avoid metal-ion-catalyzed degradation .

Advanced Research Questions

Q. What mechanistic insights explain the phosphoryl transfer reactivity of this compound compared to unsubstituted phosphate esters?

Methodological Answer: Computational studies (e.g., DFTB3+VR-SCOSMO) can model the transition states of phosphoryl transesterification, highlighting how the 3-methylbut-3-enoxy group alters charge distribution and steric hindrance . Experimental kinetic isotope effects (KIEs) using 18O^{18}\text{O}-labeled substrates distinguish between associative (in-line) and dissociative (metaphosphate) mechanisms, as demonstrated in methyl phosphate hydrolysis .

Q. How can discrepancies between theoretical and experimental hydrolysis barriers be resolved for this compound?

Methodological Answer: Hybrid QM/MM simulations paired with free-energy perturbation (FEP) calculations reconcile experimental activation energies with theoretical models. For example, studies on p-nitrophenyl phosphate hydrolysis revealed energetically similar substrate-driven (protonated intermediate) and product-driven (deprotonated transition state) pathways, which can be discriminated via 15N^{15}\text{N} KIEs . Adjusting solvation models (e.g., implicit vs. explicit water) in simulations further refines accuracy .

Q. What role do metal fluoride complexes play in studying enzymatic interactions with this compound?

Methodological Answer: Aluminum or magnesium fluoride complexes mimic transition states of phosphoryl transfer enzymes. For instance, 19F^{19}\text{F} NMR and X-ray crystallography of alkaline phosphatase (AP) complexes reveal how the enzyme stabilizes pentavalent transition states, providing insights into catalytic proficiency (kcat/KMk_{\text{cat}}/K_M) . Competitive inhibition assays with this compound can quantify binding affinity relative to native substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
Reactant of Route 2
Reactant of Route 2
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.